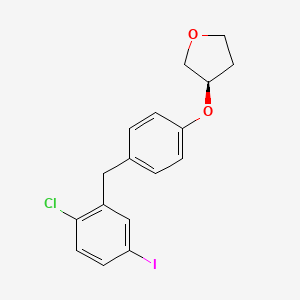

(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Description

(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS: 2194590-02-6) is a chiral compound featuring a tetrahydrofuran backbone substituted with a phenoxy group and a 2-chloro-5-iodobenzyl moiety. Its molecular formula is C₁₇H₁₆ClIO₂, with a molecular weight of 414.67 g/mol . The compound is primarily used as a pharmaceutical intermediate, notably in synthesizing anticoagulants like dabigatran intermediates (e.g., EG4, its S-enantiomer) . Suppliers are concentrated in China, with certifications such as ISO, REACH, and FDA .

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUHNGIWRCCQMQ-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-iodobenzyl chloride with phenol to form 4-(2-chloro-5-iodobenzyl)phenol. This intermediate is then reacted with tetrahydrofuran under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial due to the presence of reactive halogen atoms .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

Pharmaceutical Intermediate

Empagliflozin Synthesis

(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is utilized as a key intermediate in the synthesis of empagliflozin. Empagliflozin functions as a sodium-glucose co-transporter 2 (SGLT2) inhibitor, which helps lower blood sugar levels in patients with type 2 diabetes. The compound's structural characteristics facilitate its incorporation into the final pharmaceutical product, ensuring the efficacy and safety of empagliflozin formulations .

Quality Control and Standardization

Reference Standard for Impurity Testing

This compound serves as a reference standard for impurity testing in the manufacturing process of empagliflozin. Regulatory bodies such as the FDA require rigorous quality control measures to ensure that pharmaceutical products meet safety and efficacy standards. Thus, (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is essential for validating analytical methods used to detect impurities during the production of empagliflozin .

Toxicity Studies

Safety Profile Assessment

In the context of drug development, assessing the safety profile of pharmaceutical compounds is crucial. (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is employed in toxicity studies to evaluate potential adverse effects associated with empagliflozin formulations. Understanding the toxicological implications of impurities aids researchers in optimizing drug formulations and ensuring patient safety .

Research Applications

Investigating Pharmacological Properties

Research studies have explored the pharmacological properties of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran beyond its role as an impurity. Investigations into its interaction with biological targets related to glucose metabolism may reveal additional therapeutic avenues or enhance understanding of SGLT2 inhibition mechanisms .

-

Empagliflozin Formulation Studies

In a study examining the formulation of empagliflozin, researchers utilized (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran to assess the impact of impurities on drug stability and efficacy. The findings indicated that controlling impurity levels significantly influenced therapeutic outcomes. -

Toxicological Evaluations

A series of toxicity evaluations conducted on formulations containing empagliflozin highlighted the importance of monitoring impurities such as (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. These studies provided insights into potential side effects and informed regulatory submissions for new drug applications.

Mechanism of Action

The mechanism of action of ®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (EG4)

- CAS No.: 915095-94-2

- Molecular Formula : C₁₇H₁₆ClIO₂

- Molecular Weight : 414.67 g/mol

- Key Differences : Stereochemical configuration (S-enantiomer).

- Applications : Intermediate for anticoagulants (e.g., dabigatran) .

- Safety : Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .

(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran (EG4-Br)

- CAS No.: 915095-89-5

- Molecular Formula : C₁₇H₁₆ClBrO₂

- Molecular Weight : ~375.67 g/mol (estimated)

- Key Differences : Bromine replaces iodine at the 5-position, reducing molecular weight and lipophilicity.

- Applications : Pharmaceutical intermediate; bromine substitution may alter metabolic stability .

Tridiphane (3-[2-Nitro-5-(2-chloro-4-trifluoromethylphenoxy)phenoxy]tetrahydrofuran)

- Key Substituents: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

- Applications : Herbicide; electron-withdrawing groups enhance reactivity and pesticidal activity .

- Structural Contrast : Lack of iodine and benzyl group compared to the target compound.

Furyloxyfen (3-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)tetrahydrofuran)

- Key Substituents : Chloro, trifluoromethyl, and nitro groups.

- Applications : Pesticide; structural complexity increases environmental persistence .

Physicochemical and Functional Comparison

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)THF | 2194590-02-6 | C₁₇H₁₆ClIO₂ | 414.67 | Iodo, chloro, benzyl | Pharmaceutical intermediate |

| (S)-Enantiomer (EG4) | 915095-94-2 | C₁₇H₁₆ClIO₂ | 414.67 | S-configuration | Anticoagulant synthesis |

| EG4-Br | 915095-89-5 | C₁₇H₁₆ClBrO₂ | ~375.67 | Bromo, chloro, benzyl | Drug intermediate |

| Tridiphane | N/A | C₁₆H₁₂ClF₃NO₅ | ~405.73 (estimated) | Nitro, trifluoromethyl, chloro | Herbicide |

| Furyloxyfen | N/A | C₁₇H₁₂ClF₃NO₅ | ~417.74 (estimated) | Nitro, trifluoromethyl, chloro | Pesticide |

Key Findings

Bromine (EG4-Br) offers a lighter, less lipophilic alternative, which may improve solubility but reduce binding affinity .

Stereochemical Influence :

- The R and S enantiomers exhibit identical physical properties but divergent biological activities due to chiral recognition in drug-target interactions .

Functional Group Variations :

- Nitro/Trifluoromethyl groups in Tridiphane and Furyloxyfen enhance pesticidal activity but introduce environmental persistence concerns .

Biological Activity

(R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound with significant pharmaceutical relevance, particularly as an impurity in the synthesis of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClIO

- Molecular Weight : 414.67 g/mol

- CAS Number : 2194590-02-6

The biological activity of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is primarily linked to its role as a structural component in the synthesis of empagliflozin. As an SGLT2 inhibitor, empagliflozin functions by blocking glucose reabsorption in the kidneys, leading to increased glucose excretion and improved glycemic control. The (R)-isomer may exhibit unique binding affinities and pharmacological effects compared to its (S)-counterpart, potentially influencing the efficacy and safety profile of the drug.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, focusing on its interaction with various biological targets:

- Inhibition Studies : Research indicates that this compound may possess inhibitory activity against certain enzymes involved in metabolic pathways relevant to diabetes management. For instance, it has been evaluated for its potential to inhibit purine nucleoside phosphorylase (PNP), which plays a role in T-cell malignancies and bacterial infections .

- Cell Viability Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing selective toxicity profiles that could be beneficial for targeted therapies .

- Receptor Binding Assays : The compound's ability to bind to specific receptors has been explored, suggesting potential applications in receptor-mediated signaling pathways that could influence metabolic regulation .

Synthetic Routes

The synthesis of (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multi-step organic reactions:

- Starting Materials : Common precursors include 2-chloro-5-iodobenzyl chloride and phenolic derivatives.

- Reaction Conditions : The synthesis often requires strong bases like sodium hydride and solvents such as dimethylformamide (DMF). The process may involve ether formation followed by cyclization to introduce the tetrahydrofuran ring .

Industrial Production

In an industrial context, production methods focus on optimizing yield and purity while minimizing hazardous reagents. Techniques such as continuous flow chemistry are employed to enhance efficiency .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | Tetrahydrofuran | Stereochemical configuration |

| (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydropyran | Tetrahydropyran | Different ring structure |

| (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)oxetane | Oxetane | Smaller ring size |

Case Studies and Research Findings

- Empagliflozin Efficacy : Clinical trials have demonstrated that empagliflozin significantly reduces HbA1c levels in patients with type 2 diabetes, with the presence of impurities like (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran being monitored for quality control .

- Toxicity Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound as a secondary reference standard in drug formulations, ensuring compliance with FDA regulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, and how can intermediates be optimized?

- The compound is synthesized via nucleophilic substitution or coupling reactions. A common intermediate is (S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS 915095-94-2), produced by reacting substituted benzyl halides with phenoxy-tetrahydrofuran derivatives under anhydrous conditions . Key steps include controlling reaction temperature (e.g., −5°C for Grignard reagent addition) and using tetrahydrofuran (THF) as a solvent . Optimization involves monitoring reaction progress via HPLC to minimize byproducts like brominated analogs (e.g., CAS 915095-89-5) .

Q. How can the purity and identity of this compound be validated in academic settings?

- Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity thresholds ≥99% are achievable with mobile phases like acetonitrile/water (70:30 v/v) . Confirm identity via LC-MS (ESI+ mode, [M+H]+ = 444.6 g/mol) and FT-IR spectroscopy (key peaks: C-I stretch at 500–600 cm⁻¹, aromatic C-Cl at 750 cm⁻¹) . Cross-validate with melting point analysis (49–51°C) using differential scanning calorimetry (DSC) to account for polymorphic transitions .

Q. What are the critical storage conditions to ensure compound stability?

- Store in airtight containers under inert gas (argon/nitrogen) at −20°C, protected from light. Degradation pathways include hydrolysis of the tetrahydrofuran ring and halogen displacement; stability studies show >95% integrity over 12 months under these conditions . Avoid exposure to moisture or oxidizing agents, which may generate hazardous decomposition products (e.g., iodine vapors) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., S vs. R configuration) impact the compound’s reactivity in drug synthesis?

- The (S)-enantiomer (CAS 915095-94-2) is a key intermediate in Empagliflozin production, where incorrect stereochemistry reduces binding affinity to sodium-glucose transport proteins (SGLT2). Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers (Rf difference = 1.2) . Computational modeling (DFT) reveals that the (R)-configuration alters dihedral angles in the tetrahydrofuran ring, affecting substrate-enzyme interactions .

Q. What methodologies are effective in tracing and quantifying this compound as a process-related impurity?

- Employ LC-MS/MS with a limit of quantification (LOQ) of 0.05% w/w. In Empagliflozin synthesis, this compound (designated Impurity 2) arises during phenoxy coupling steps. A validated method uses gradient elution (0.1% formic acid in acetonitrile/water) and MRM transitions (m/z 444.6 → 327.1) for selective detection . Forced degradation studies (acid/base/thermal stress) help identify co-eluting impurities .

Q. How can researchers address contradictory data regarding the compound’s thermal behavior during DSC analysis?

- Discrepancies in melting points (reported range: 49–51°C) arise from polymorphic forms or residual solvents. Use high-resolution synchrotron XRD to characterize crystal packing. For example, annealing samples at 50°C for 24 hours stabilizes the dominant polymorph (P21/c space group) with distinct endothermic peaks . Pair DSC with thermogravimetric analysis (TGA) to rule out solvent interference .

Q. What strategies mitigate halogen exchange (e.g., iodine → bromine) during synthesis?

- Halogen exchange is common in aryl iodide intermediates. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to preserve iodine substitution . Alternatively, introduce protecting groups (e.g., silyl ethers) on the phenoxy moiety to reduce electrophilic substitution side reactions . Monitor reactions in real-time using Raman spectroscopy to detect iodine loss (peak shift from 180 cm⁻¹ to 220 cm⁻¹ for Br substitution) .

Methodological Considerations Table

Key Challenges and Solutions

-

Challenge : Low yield in coupling reactions.

Solution : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use microwave-assisted synthesis to reduce reaction time . -

Challenge : Interference from brominated analogs.

Solution : Develop a orthogonal method (e.g., ICP-MS for halogen-specific detection) to differentiate iodine/bromine content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.